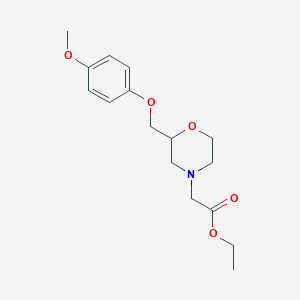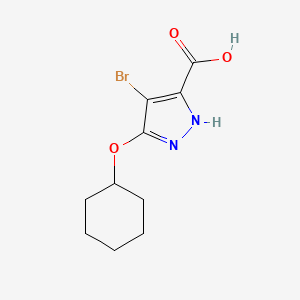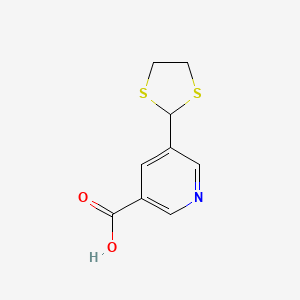![molecular formula C11H10FN3O B11790882 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)
4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol ist eine heterocyclische Verbindung, die einen Pyrazolring aufweist, der mit einem Tetrahydropyrrolring und einer Fluorphenylgruppe verschmolzen ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Fluorphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol umfasst typischerweise mehrstufige Reaktionen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Der letzte Schritt beinhaltet oft die Cyclisierung zur Bildung des Tetrahydropyrrolrings .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu könnten die Verwendung von Katalysatoren, Hochdurchsatzscreening von Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie gehören .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(4-Fluorphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wie z. B. Halogenierung oder Nitrierung.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Brom. Reaktionsbedingungen beinhalten oft spezifische Temperaturen, Lösungsmittel und Katalysatoren, um die Reaktionen bis zur Beendigung zu treiben .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise könnte Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die Pyrazol- oder Tetrahydropyrrolringe einführen könnten .
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. Enzyminhibition oder Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Vorläufer in der chemischen Produktion eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(4-Fluorphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann ihre Wirkungen ausüben, indem sie an diese Zielstrukturen bindet und ihre Aktivität moduliert, was zu nachgeschalteten Auswirkungen auf zelluläre Signalwege führt .
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Fluor-4-[4-(4-fluorphenyl)-1H-pyrazol-3-yl]pyridin: Teilt eine ähnliche Pyrazolstruktur mit Fluorphenylsubstitution.
5-(4-Fluorphenyl)-3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazol: Ein weiteres fluoriertes Pyrazolderivat mit verschiedenen Substituenten.
Einzigartigkeit
4-(4-Fluorphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol ist aufgrund seiner verschmolzenen Ringstruktur einzigartig, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Diese strukturelle Einzigartigkeit kann zu unterschiedlicher Reaktivität und Wechselwirkungen im Vergleich zu anderen ähnlichen Verbindungen führen .
Eigenschaften
Molekularformel |
C11H10FN3O |
|---|---|
Molekulargewicht |
219.21 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C11H10FN3O/c12-7-3-1-6(2-4-7)8-5-13-10-9(8)11(16)15-14-10/h1-4,8H,5H2,(H3,13,14,15,16) |
InChI-Schlüssel |
JUYHUJVIPVKIOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(N1)NNC2=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)






![6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11790856.png)





![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)
